4,4,4-trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione
Description
4,4,4-Trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione is a β-diketone derivative featuring a trifluoromethyl group and a 4-isopropylphenyl substituent. This compound belongs to a class of fluorinated diketones known for their strong electron-withdrawing properties, which stabilize the enol tautomer and enhance their utility in coordination chemistry, pharmaceuticals, and materials science .
Properties
IUPAC Name |
4,4,4-trifluoro-1-(4-propan-2-ylphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c1-8(2)9-3-5-10(6-4-9)11(17)7-12(18)13(14,15)16/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHOXSNQVCLOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189839 | |
| Record name | 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832738-17-7 | |
| Record name | 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4,4,4-Trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione, commonly referred to as 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, is a fluorinated diketone compound with a molecular formula of and a molecular weight of approximately 230.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry as a precursor in the synthesis of various pharmacologically active agents.
The compound exhibits several notable physical properties:
- Molecular Weight : 230.18 g/mol
- Density : Approximately 1.3 g/cm³
- Melting Point : 44-46 °C
- Boiling Point : 269.9 °C at 760 mmHg
- Flash Point : 94.1 °C
These properties suggest that the compound is stable under standard laboratory conditions and can be handled safely when appropriate precautions are taken.
Biological Activity Overview
Research indicates that this compound may have significant biological activities, particularly in the context of anti-inflammatory and anticancer properties. The following sections detail specific activities and findings from various studies.
Anti-inflammatory Activity
The compound has been noted for its role as an intermediate in the synthesis of celecoxib, a well-known anti-inflammatory drug. Celecoxib is classified as a selective COX-2 inhibitor and is used primarily for the treatment of arthritis and acute pain management. The trifluoromethyl group in the compound enhances its pharmacological properties by improving metabolic stability and bioavailability.
Anticancer Potential
Several studies have explored the anticancer potential of derivatives synthesized from this compound:
These studies indicate that modifications to the core structure can lead to significant improvements in anticancer efficacy across various cell lines.
Case Studies and Research Findings
Research has highlighted various case studies where derivatives of this compound have been synthesized and tested for biological activity:
- Synthesis and Evaluation : A study reported the synthesis of novel pyrazole-linked compounds derived from this compound, assessing their cytotoxic effects against multiple cancer cell lines including MCF7 and HCT116. These compounds demonstrated promising results with IC50 values indicating effective growth inhibition.
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that they may serve as lead compounds for further drug development targeting specific cancer types.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenyl derivatives) increase electrophilicity at the diketone core, favoring nucleophilic attacks . Conversely, electron-donating groups (e.g., -OCH₃ in methoxynaphthyl derivatives) enhance solubility in polar solvents .
- Steric Effects : Bulky substituents like isopropyl (in the target compound) or naphthyl groups may reduce reaction rates in condensation reactions but improve crystallinity .
- Coordination Chemistry : Thienyl and pyridyl substituents facilitate chelation with transition metals (e.g., Ru, Cd) due to their π-conjugated systems and lone pairs .
Tautomerism and Stability
All trifluoromethyl β-diketones exhibit enol-keto tautomerism, with the enol form dominating in non-polar solvents (e.g., chloroform) due to intramolecular hydrogen bonding and stabilization by the trifluoromethyl group . For example, 4,4,4-trifluoro-1-(6-methoxynaphthalen-2-yl)butane-1,3-dione exists >95% in the enol form, a property critical for its role in metal coordination .
Coordination Chemistry
- Ruthenium Complexes : Trifluoromethyl β-diketones form tris-chelates with ruthenium(III), studied for their redox properties .
Materials Science
- Luminescent Materials : Carbazole-substituted derivatives enable the design of Eu³⁺-based hydrophilic/hydrophobic ligands for aqueous self-assembly .
Preparation Methods
Protocol and Conditions
-
Base Selection : Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) achieves optimal enolate formation.
-
Stoichiometry : A 1:1 molar ratio of ketone to ester, with 2.2 equiv of KOtBu, ensures complete deprotonation.
-
Workup : Acidic quenching (HCl) followed by extraction with ethyl acetate yields the crude product, purified via recrystallization.
Pilot-scale trials report yields of 78–82% for analogous compounds, with purity >95% after crystallization.
Advantages Over Friedel-Crafts
-
Reduced Corrosivity : Eliminates AlCl₃, simplifying waste management.
-
Scalability : THF’s low boiling point (66°C) facilitates solvent recovery.
Alternative Synthesis Pathways
Grignard Addition-Oxidation
A less conventional route involves Grignard addition of 4-isopropylphenylmagnesium bromide to ethyl trifluoroacetoacetate, followed by oxidation. While theoretically viable, this method suffers from low yields (~50%) due to over-addition side reactions.
Enzymatic Catalysis
Emerging studies explore lipase-mediated condensation in non-aqueous media, though industrial applicability remains limited by enzyme costs and sluggish kinetics.
Comparative Analysis of Methods
| Parameter | Friedel-Crafts Acylation | Claisen Condensation | Grignard-Oxidation |
|---|---|---|---|
| Yield | 85–90% | 78–82% | ~50% |
| Catalyst Cost | Moderate (AlCl₃) | High (KOtBu) | Low (Mg) |
| Reaction Time | 8–12 hours | 6–8 hours | 24+ hours |
| Purity Post-Workup | >98% | >95% | <90% |
| Scalability | Industrial | Pilot-scale | Lab-scale |
Key Insights :
Q & A
Q. What are the implications of steric effects from the isopropylphenyl group on supramolecular assembly?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
